4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
This compound, with the molecular formula C₂₁H₁₆ClN₃O₃S (average mass: 425.887 g/mol), features a pyrrolinone core substituted with a 4-chlorobenzoyl group, a hydroxyl group, a thiazol-2-yl ring, and a p-tolyl (4-methylphenyl) moiety . Its IUPAC name is 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(thiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one, and it is structurally characterized by a planar pyrrolinone ring system, with the thiazole and p-tolyl groups contributing to its aromatic and hydrophobic properties.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-2-4-13(5-3-12)17-16(18(25)14-6-8-15(22)9-7-14)19(26)20(27)24(17)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGIDDVKPEDHQ-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiazole Ring: This step might involve the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and the induction of oxidative stress .
Anti-inflammatory Effects
There is evidence suggesting that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in various models, providing a basis for its use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including the target compound, showed promising results against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong antibacterial activity compared to traditional antibiotics .
Case Study 2: Anticancer Activity
In a controlled experiment involving human lung cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound belongs to a family of substituted pyrrolinones and thiazole derivatives. Key structural analogs include:
Structural Insights :
- Electron-Withdrawing vs. Methoxy groups (e.g., in ) increase hydrophilicity but may sterically hinder interactions .
- Heterocyclic Variations : Replacing thiazole with thiadiazole (as in 609794-23-2) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and π-stacking interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility and logP : Methoxy-substituted analogs (e.g., ) have higher aqueous solubility (predicted logP ~2.5) than the target compound (logP ~3.8), while thiadiazole derivatives (e.g., 609794-23-2) show increased lipophilicity (logP ~4.2) .
- ADME Profiles : Molecular docking studies on triazole-thiol analogs (e.g., from ) predict moderate blood-brain barrier permeability and CYP450 inhibition risks, which may extrapolate to the target compound’s pharmacokinetics .
Biological Activity
The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a member of the pyrrole family, characterized by its complex structure that includes thiazole and chlorobenzoyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C20H15ClN2O4S
- Molecular Weight : 414.86 g/mol
- CAS Number : 615274-97-0
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study showed that derivatives of thiazole, including those similar to our compound, demonstrated promising activity against various bacterial strains. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial efficacy .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. For instance, compounds with structural similarities to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical for bacterial survival and cancer cell growth. Molecular docking studies suggest strong binding interactions with DHFR and ENR, indicating potential as a therapeutic agent against both bacterial infections and cancer .
Case Studies
-
Antibacterial Evaluation :
- A series of thiazole derivatives were synthesized and tested for antibacterial activity. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 0.8 µg/mL against Staphylococcus aureus, highlighting the efficacy of thiazole-based compounds in combating resistant bacterial strains .
- Anticancer Studies :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components:
- Chlorine Substitution : The presence of chlorine in the benzoyl group enhances lipophilicity and facilitates membrane penetration.
- Thiazole Ring : Essential for biological activity; modifications at this site can lead to significant changes in potency.
| Compound | Structure | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| A | Thiazole Derivative 1 | 0.8 | <10 |
| B | Thiazole Derivative 2 | 1.5 | <15 |
| C | Doxorubicin | - | <20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
